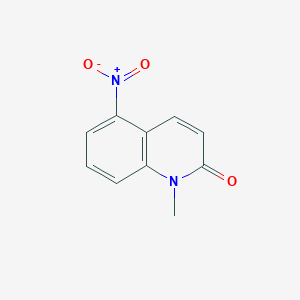

1-Methyl-5-nitro-1H-quinolin-2-one

Overview

Description

1-Methyl-5-nitro-1H-quinolin-2-one (CAS: 697738-97-9) is a quinolinone derivative characterized by a methyl group at the 1-position and a nitro group at the 5-position of the heterocyclic ring. Quinolinones are nitrogen-containing bicyclic compounds with a ketone functional group, making them versatile intermediates in pharmaceutical and agrochemical synthesis. This compound is commercially available through suppliers such as JW & Y Pharmlab Co., Ltd. and Debye Scientific Corporation, with purity levels up to 97% .

Preparation Methods

The synthesis of 1-Methyl-5-nitro-1H-quinolin-2-one can be achieved through various methods. One common approach involves the nitration of 1-methylquinolin-2(1H)-one using nitric acid and sulfuric acid as nitrating agents . Another method includes the visible light-mediated synthesis from quinoline N-oxides, which is a greener alternative with high yield and no undesirable by-products . Industrial production methods often involve large-scale nitration reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

1-Methyl-5-nitro-1H-quinolin-2-one undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form various fused heterocyclic compounds

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Reactivity

1-Methyl-5-nitro-1H-quinolin-2-one is characterized by its quinoline structure, featuring a nitro group at the 5-position and a methyl group at the 1-position. Its molecular formula is C10H8N2O2. The presence of the nitro group enhances its electrophilicity, facilitating various chemical reactions such as:

- Oxidation : The nitro group can be reduced to an amino group.

- Substitution : The nitro group can undergo nucleophilic substitution.

- Cyclization : It can form fused heterocyclic compounds through cyclization reactions.

These properties make it a valuable building block for synthesizing more complex organic compounds.

Chemistry

In synthetic organic chemistry, this compound serves as a precursor for various heterocyclic compounds. Its unique structure allows it to be utilized in the development of new materials and chemical entities with specific functionalities. For instance, it can be used in the synthesis of derivatives that exhibit enhanced biological activities.

This compound has demonstrated notable biological activities, particularly in antimicrobial and anticancer research. Several studies have highlighted its potential as a candidate for drug development:

- Antimicrobial Properties : Research indicates that this compound exhibits significant activity against various bacterial strains by interfering with DNA synthesis and inhibiting bacterial topoisomerases.

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer) cells. For example, certain synthesized derivatives displayed strong anticancer effects comparable to established chemotherapeutic agents like Doxorubicin .

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications in treating infections and cancer. Its mechanism of action often involves the formation of reactive intermediates that can disrupt cellular processes in pathogens or cancer cells .

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Furthermore, its derivatives are explored for use in agricultural chemicals, particularly as insecticides or herbicides targeting specific pests or diseases .

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes for Derivatives

| Synthesis Method | Description | Reference |

|---|---|---|

| Reduction | Nitro group reduction to amino group | |

| Nucleophilic Substitution | Substitution with various functional groups | |

| Cyclization | Formation of fused heterocycles |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of synthesized derivatives of this compound, compounds were tested against MCF-7 cell lines using the MTT assay. Compounds showed varying degrees of cytotoxicity, with some exhibiting IC50 values comparable to Doxorubicin, indicating their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects on DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can inhibit DNA synthesis and promote the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to cell death .

Comparison with Similar Compounds

Quinolinone derivatives vary significantly in their substituents, positions, and functional groups, leading to distinct chemical and physical properties. Below is a systematic comparison of 1-methyl-5-nitro-1H-quinolin-2-one with structurally related compounds.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Quinolinone Derivatives

Reactivity Trends :

- The nitro group in this compound deactivates the aromatic ring, directing electrophilic substitutions to meta positions. In contrast, methoxy (electron-donating) and amino groups activate the ring for ortho/para substitutions .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Challenges and Limitations

Biological Activity

1-Methyl-5-nitro-1H-quinolin-2-one is a nitrogen-containing heterocyclic compound with the molecular formula C10H8N2O3. This compound is a derivative of quinoline, which is recognized for its extensive pharmacological and industrial applications. The biological activity of this compound has gained attention due to its potential therapeutic effects, particularly in antimicrobial and anticancer domains.

The synthesis of this compound can be achieved through various methods, including the nitration of 1-methylquinolin-2(1H)-one using nitric and sulfuric acids as nitrating agents. This compound is characterized by a nitro group at the 5-position, which plays a crucial role in its biological activity.

Chemical Reactions

The compound undergoes several types of chemical reactions:

- Oxidation : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

- Substitution : The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

- Cyclization : It can undergo cyclization reactions to form various fused heterocyclic compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism involves the reduction of the nitro group, leading to reactive intermediates that interact with bacterial DNA. This interaction inhibits DNA synthesis and promotes the cleavage of bacterial DNA gyrase and type IV topoisomerase, resulting in cell death .

Anticancer Activity

The compound has shown promising results in various cancer cell lines. In vitro studies have demonstrated its efficacy against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. The growth-inhibitory potency was assessed using MTS assays, revealing that certain derivatives of quinoline compounds exhibit IC50 values as low as 28 µM against these cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | ~30 |

| This compound | PC-3 | 28 |

These findings suggest that the compound may inhibit key proteins involved in cancer cell proliferation, such as CDK-1, while stabilizing heat shock proteins (Hsp90 and Hsp70) without triggering heat shock response (HSR) .

Study on Quinoline Derivatives

A study focusing on various quinoline derivatives, including this compound, highlighted its potential as a C-terminal Hsp90 inhibitor. The research indicated that specific structural modifications could enhance biological activity, emphasizing the importance of structure–activity relationships (SAR) in drug development .

Antiviral Potential

While primarily studied for its antibacterial and anticancer properties, there is emerging interest in the antiviral potential of quinoline derivatives. Preliminary studies suggest that compounds with similar structures may exhibit activity against viral pathogens, although specific data on this compound in this context remains limited .

The biological activity of this compound is largely attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular components, leading to:

- Inhibition of DNA synthesis : By targeting DNA gyrase and topoisomerase.

- Induction of apoptosis : Through modulation of signaling pathways involved in cell survival and death.

- Antimicrobial effects : By disrupting bacterial cellular processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-5-nitro-1H-quinolin-2-one, and how are intermediates characterized?

The compound is typically synthesized via nitration of 1-methylquinolin-2-one precursors. A common approach involves reacting 2-aminobenzaldehyde derivatives with methylamine under acidic conditions, followed by nitration using HNO₃/H₂SO₄ at 0–5°C to regioselectively introduce the nitro group at the 5-position . Intermediates are characterized via IR (C=O stretch at ~1650 cm⁻¹), ¹H NMR (methyl group resonance at δ 2.4–3.1 ppm), and mass spectrometry to confirm molecular ions (e.g., m/z 218 for the parent compound) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.4–3.1 ppm).

- IR Spectroscopy : Detects carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 and ~1350 cm⁻¹) functional groups.

- Mass Spectrometry : Confirms molecular weight via molecular ion peaks and fragmentation patterns (e.g., loss of NO₂ or CH₃ groups) .

Q. What baseline biological activities have been reported for this compound?

Studies show moderate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) and fungi (C. albicans, MIC = 64 µg/mL). Activity is attributed to the nitro group’s electron-withdrawing effects, enhancing membrane disruption .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed to improve yields of 5-nitro derivatives?

Regioselectivity is influenced by steric and electronic factors. Ismail et al. (2000) optimized nitration by using diluted HNO₃ (1:3 v/v in H₂SO₄) at 5°C, achieving 78% yield of the 5-nitro isomer versus 45% under bulk conditions . Solvent polarity (e.g., DCM over THF) and electron-donating/withdrawing substituents on the quinoline core further direct nitro placement .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

Comparative studies reveal that:

- Nitro at C-5 enhances antimicrobial activity due to increased electrophilicity.

- Methyl at C-1 stabilizes the lactam ring, improving metabolic stability. Substituting the nitro group with amino (via reduction) abolishes activity, highlighting the nitro group’s critical role .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from assay conditions (e.g., pH, bacterial strain variability). Standardized protocols, such as CLSI guidelines for MIC determination and controlled solvent systems (DMSO <1% v/v), improve reproducibility. Statistical tools like ANOVA can identify significant variables .

Q. How can computational methods guide the design of derivatives with enhanced properties?

DFT calculations predict electron density distributions, identifying reactive sites for functionalization. Molecular docking (e.g., with S. aureus FabI enzyme) models binding interactions, prioritizing derivatives with stronger hydrogen-bonding or hydrophobic interactions .

Q. Methodological Focus

Q. What protocols ensure safe handling of nitro-containing quinolinones during synthesis?

- Use explosion-proof equipment for nitration reactions.

- Employ cold trapping to capture NOx gases.

- Conduct reactions in fume hoods with secondary containment .

Q. How are redox reactions (e.g., nitro reduction) monitored and optimized?

Reduction of the nitro group to amine is tracked via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane). Catalytic hydrogenation (H₂/Pd-C, 40 psi) in ethanol at 50°C achieves >90% conversion, while NaBH₄/CuCl₂ selectively reduces carbonyl groups without affecting nitro .

Q. Comparative Analysis

Q. How does this compound compare to analogous 3-nitro or 6-nitro isomers in stability and reactivity?

- 5-Nitro isomer : Higher thermal stability (decomposition at 220°C vs. 180°C for 3-nitro) due to resonance stabilization.

- 6-Nitro isomer : Exhibits faster hydrolysis in alkaline conditions (t₁/₂ = 2 h at pH 10) due to steric strain .

Properties

IUPAC Name |

1-methyl-5-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-11-8-3-2-4-9(12(14)15)7(8)5-6-10(11)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEPMMJDCROXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC1=O)C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.